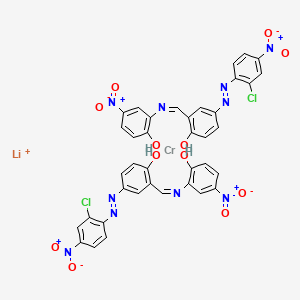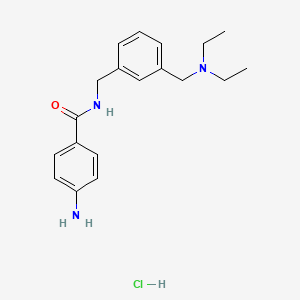
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride is a chemical compound with the molecular formula C19-H25-N3-O.Cl-H and a molecular weight of 347.93 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves several steps. One common synthetic route includes the reaction of p-amino benzamide with m-((diethylamino)methyl)benzyl chloride under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial production methods often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it acts as a sodium channel blocker, stabilizing the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. This results in the depression of ventricular excitability and an increase in the stimulation threshold of the ventricle during diastole .
Comparison with Similar Compounds
Benzamide, p-amino-N-(m-((diethylamino)methyl)benzyl)-, hydrochloride can be compared with similar compounds such as:
Procainamide: Another antiarrhythmic agent with a similar mechanism of action but different molecular structure and pharmacokinetic properties.
Benzaldehyde, p-(dimethylamino)-: A compound with similar functional groups but different applications and chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
84227-75-8 |
|---|---|
Molecular Formula |
C19H26ClN3O |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
4-amino-N-[[3-(diethylaminomethyl)phenyl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H25N3O.ClH/c1-3-22(4-2)14-16-7-5-6-15(12-16)13-21-19(23)17-8-10-18(20)11-9-17;/h5-12H,3-4,13-14,20H2,1-2H3,(H,21,23);1H |
InChI Key |
IRPGCNODZUBVPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


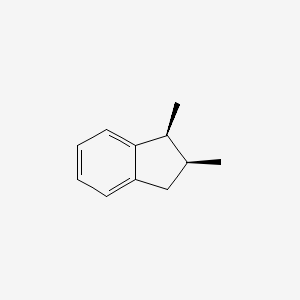

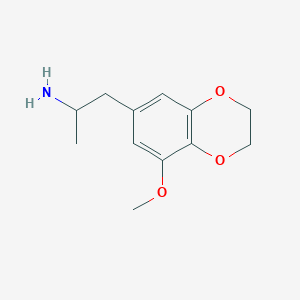
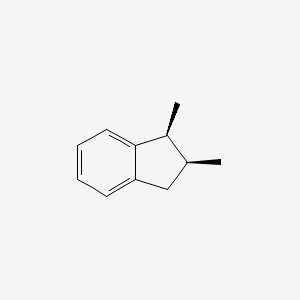
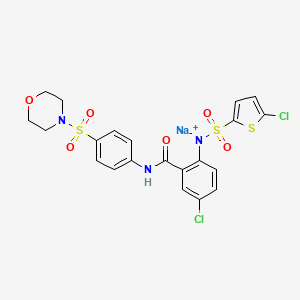
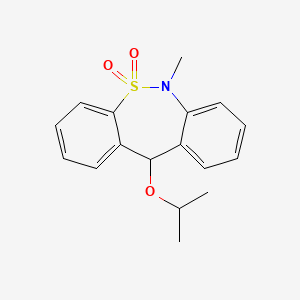

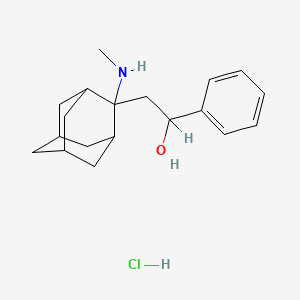
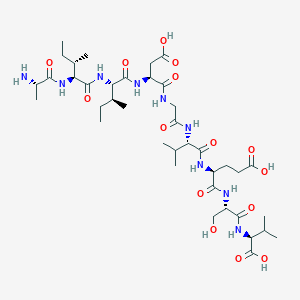

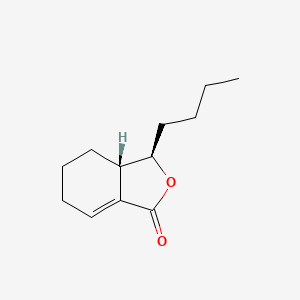
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
